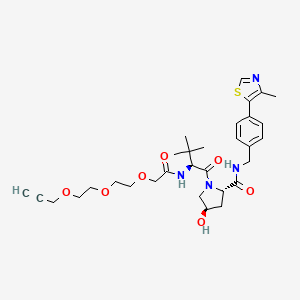![molecular formula C19H17FN2O2 B611734 1-({6-[2-(3-Fluorophenyl)ethynyl]pyridin-3-yl}carbonyl)piperidin-4-ol CAS No. 1309976-66-6](/img/structure/B611734.png)
1-({6-[2-(3-Fluorophenyl)ethynyl]pyridin-3-yl}carbonyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VU0361747 is a potent and selective positive allosteric modulator of metabotropic glutamate receptor 4 (mGluR4). This compound has garnered significant interest due to its neuroprotective effects and its ability to reverse amphetamine-induced hyperlocomotion in vivo .
Scientific Research Applications
VU0361747 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the modulation of metabotropic glutamate receptors.
Biology: It is used to investigate the role of mGluR4 in various biological processes, including neurotransmission and neuroprotection.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders such as schizophrenia and Parkinson’s disease.
Industry: It is used in the development of new drugs targeting metabotropic glutamate receptors.
Preparation Methods
The synthetic routes and reaction conditions for VU0361747 involve several steps. The compound is synthesized through a series of chemical reactions, including the formation of key intermediates and their subsequent transformation into the final product. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various reagents and catalysts under controlled conditions to achieve the desired purity and yield .
Chemical Reactions Analysis
VU0361747 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Mechanism of Action
VU0361747 exerts its effects by binding to the allosteric site of metabotropic glutamate receptor 4 (mGluR4). This binding enhances the receptor’s response to glutamate, leading to increased activation of downstream signaling pathways. The molecular targets and pathways involved include the modulation of neurotransmitter release and the regulation of synaptic plasticity .
Comparison with Similar Compounds
VU0361747 is unique among positive allosteric modulators of metabotropic glutamate receptors due to its high selectivity and potency. Similar compounds include:
VU0360172: Another positive allosteric modulator of mGluR4 with similar neuroprotective effects.
VU0092273: A compound with robust agonist activity in cell line assays but different efficacy in animal models compared to VU0361747
VU0361747 stands out due to its optimized profile, which eliminates allosteric agonist activity while maintaining robust in vivo efficacy without inducing adverse effects .
Properties
| 1309976-66-6 | |
Molecular Formula |
C19H17FN2O2 |
Molecular Weight |
324.36 |
IUPAC Name |
[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone |
InChI |
InChI=1S/C19H17FN2O2/c20-16-3-1-2-14(12-16)4-6-17-7-5-15(13-21-17)19(24)22-10-8-18(23)9-11-22/h1-3,5,7,12-13,18,23H,8-11H2 |
InChI Key |
ZKKOJUZGUBLAJQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1O)C(=O)C2=CN=C(C=C2)C#CC3=CC(=CC=C3)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
VU0361747, VU 0361747, VU-0361747 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


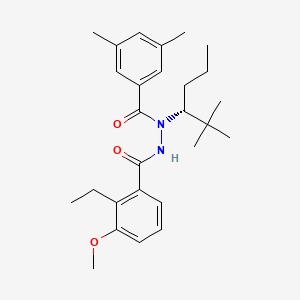
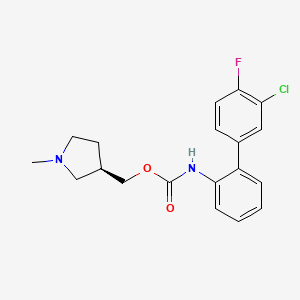
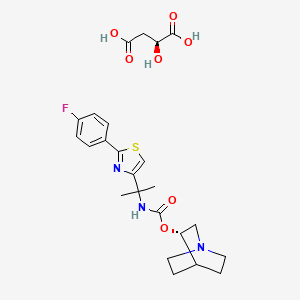
![N-[4-(2-Chloro-5-Methylpyrimidin-4-Yl)phenyl]-N-(4-{[(Difluoroacetyl)amino]methyl}benzyl)-2,4-Dihydroxybenzamide](/img/structure/B611661.png)
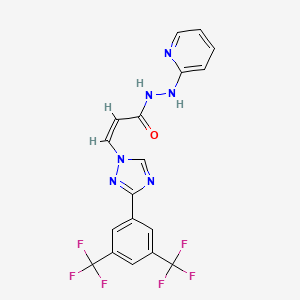
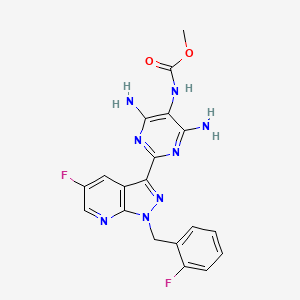
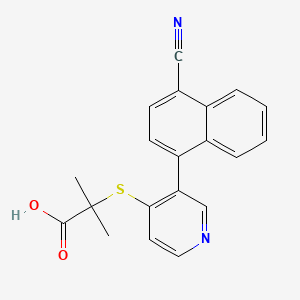
![Verticillin A [MI]](/img/structure/B611668.png)

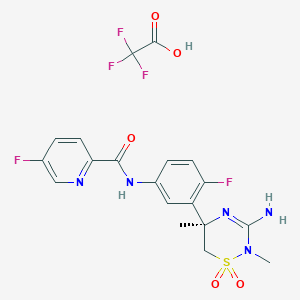

![N-Acetyl-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B611673.png)
